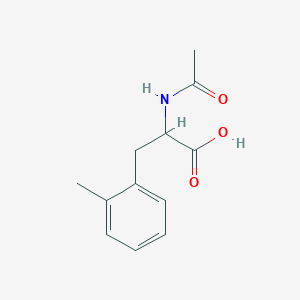

2-acetamido-3-(2-methylphenyl)propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antitumor Activities

2-Acetamido-3-(2-methylphenyl)propanoic acid and related compounds have been synthesized for their potential antitumor activities. Research involving the synthesis of derivatives of this compound, such as (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate, has shown that these compounds exhibit selective anti-tumor activities. The R-configuration of these compounds may contribute to their effectiveness (Xiong Jing, 2011).

Enantioseparation and Chromatography

The compound has been involved in studies related to enantioseparation by countercurrent chromatography, utilizing hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector. This research highlights the significant effect that the position of the methyl group on the benzene ring has on enantiorecognition, indicating the complexity and specificity of interactions in chiral separation processes (Yang Jin et al., 2020).

Catalysis and Chemical Synthesis

In catalysis and chemical synthesis, 2-(4-methylphenyl)propanoic acid, a related compound, was synthesized using zinc acetate as a major catalyst and cuprous chloride as a promoter. This work contributes to the understanding of the catalytic processes involved in the rearrangement reactions of similar compounds and the effects of reaction conditions on yield (He Chong-heng, 2010).

Development of Therapeutic Agents

There has been interest in the development of therapeutic agents using derivatives of this compound for anticonvulsant activities. The crystal structure analysis of such derivatives reveals specific molecular features that may be responsible for their anticonvulsant effects, suggesting potential applications in the development of new therapeutic compounds (A. Camerman et al., 2005).

Propriétés

IUPAC Name |

2-acetamido-3-(2-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWQZRDVHNINGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5463-90-1 |

Source

|

| Record name | NSC20159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine](/img/structure/B1351436.png)

![3-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351438.png)

![Benzo[d][1,3]dioxol-4-ylboronic acid](/img/structure/B1351442.png)

![2-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1351454.png)